molecular formula C19H22ClN3O2 B2918853 2-(2-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034617-24-6

2-(2-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2918853
CAS No.: 2034617-24-6
M. Wt: 359.85
InChI Key: YQASJYPQCWVCHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a hybrid structure combining a 2-chlorophenyl ethanone group with a piperidine ring that is ether-linked to a 2,6-dimethylpyrimidine moiety. The pyrimidine scaffold is a well-known privileged structure in medicinal chemistry, frequently associated with a wide range of therapeutic potentials, including antimicrobial, antiviral, and anti-inflammatory activities . The specific research applications and biological activity profile of this compound are not currently detailed in the literature, highlighting its potential as a novel chemical entity for investigative purposes. Researchers may find value in exploring its mechanism of action, given that pyrimidine-containing compounds often act on diverse biological targets. Its structural complexity also makes it a suitable candidate for method development in analytical chemistry and as a building block in the synthesis of more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2/c1-13-10-18(22-14(2)21-13)25-16-7-5-9-23(12-16)19(24)11-15-6-3-4-8-17(15)20/h3-4,6,8,10,16H,5,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQASJYPQCWVCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Chlorophenyl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone , with CAS number 2034274-86-5 , is a synthetic derivative that exhibits potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20ClN3O2C_{18}H_{20}ClN_{3}O_{2} with a molecular weight of 345.8 g/mol . The structure includes a piperidine ring substituted with a chlorophenyl group and a pyrimidine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₀ClN₃O₂
Molecular Weight345.8 g/mol
CAS Number2034274-86-5

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often act as inhibitors of key enzymes involved in inflammatory pathways, such as microsomal prostaglandin E synthase (mPGES)-1, which plays a significant role in the synthesis of prostaglandins that mediate inflammation .

Inhibition Studies

In vitro studies have shown that derivatives of pyrimidine can inhibit cell proliferation and migration in cancer cell lines, suggesting potential anti-cancer properties. For instance, compounds structurally related to this compound have demonstrated efficacy against various cancer types by inducing apoptosis and cell cycle arrest .

Antimicrobial Activity

Preliminary studies indicate that similar compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for related compounds were found to range between 100–400 µg/mL , demonstrating moderate to good activity against tested strains .

Anti-inflammatory Effects

The anti-inflammatory potential is supported by evidence showing that related compounds can reduce the production of pro-inflammatory cytokines in stimulated human blood models. This suggests that this compound may similarly modulate inflammatory responses .

Case Studies

  • Cancer Cell Line Studies :
    • A study evaluated the effects of pyrimidine derivatives on A431 vulvar epidermal carcinoma cells, revealing significant inhibition of cell proliferation and migration.
    • The results indicated that these compounds could serve as potential therapeutic agents in cancer treatment.
  • Inflammation Models :
    • In lipopolysaccharide-stimulated human whole blood assays, compounds similar to the target molecule inhibited PGE₂ formation concentration-dependently, indicating a mechanism for reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Modifications

The following compounds share core structural motifs with the target molecule but exhibit critical differences in substituents and pharmacophores:

Compound A : 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
  • Molecular Formula : C₂₃H₂₉N₃O₄
  • Molecular Weight : 411.5 g/mol
  • Key Differences :
    • Replaces the 2-chlorophenyl group with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group.
    • The dihydrobenzofuran moiety increases steric bulk and may alter metabolic stability compared to the chlorophenyl group.
  • Implications : Enhanced rigidity from the benzofuran ring could improve binding specificity but reduce solubility .
Compound B : 2-(4-Chlorophenoxy)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)ethanone
  • Molecular Formula : C₂₂H₂₃ClN₆O₂
  • Molecular Weight : 438.9 g/mol
  • Key Differences: Substitutes piperidine with piperazine, introducing an additional nitrogen atom. The pyrimidine ring is functionalized with a 4-methylpyridin-2-ylamino group instead of 2,6-dimethyl groups.
  • Implications: Piperazine’s higher basicity may improve water solubility, while the amino-pyridine substituent could enhance kinase selectivity .
Compound C : (2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • Molecular Formula: Not explicitly provided (patent data).
  • Key Differences: Replaces the ethanone-linked chlorophenyl with a 2-chloropyridin-4-yl group. Incorporates a pyrazolo[3,4-d]pyrimidine core and a methanesulfonylphenyl group.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound A Compound B
Molecular Weight 344.84 g/mol 411.5 g/mol 438.9 g/mol
Lipophilicity (LogP) Estimated ~3.2 (chlorophenyl) Higher (benzofuran) Moderate (piperazine)
Solubility Low (chlorophenyl) Very low (rigid benzofuran) Moderate (piperazine)
Target Affinity Kinases (pyrimidine core) Kinases/Cytochrome P450 Kinases (amino-pyridine)
  • Target Compound : Balances lipophilicity and hydrogen-bonding capacity, making it suitable for blood-brain barrier penetration .
  • Compound A : Reduced solubility may limit oral bioavailability but improve CNS targeting .
  • Compound B : Piperazine enhances solubility, favoring renal excretion over CNS activity .

Q & A

Basic: What are the recommended synthetic routes for this compound, and what yields can be expected under optimized conditions?

Methodological Answer:
The synthesis typically involves coupling a chlorophenyl ethanone precursor with a functionalized piperidine-pyrimidine intermediate. Key steps include:

  • Nucleophilic substitution at the piperidine oxygen using 2,6-dimethylpyrimidin-4-ol under basic conditions (e.g., NaOH in dichloromethane) .
  • Ethanone functionalization via Friedel-Crafts acylation or analogous methods to introduce the 2-chlorophenyl group.

Optimized Conditions and Yields:

Reaction StepConditionsYieldReference
Piperidine-Pyrimidine CouplingNaOH, DCM, 0–25°C, 12h75–85%
Final Product PurificationColumn chromatography (silica gel, EtOAc/hexane)90–95% purity

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography to confirm stereochemistry and bond angles (request CCDC deposition data, as in ) .
  • Spectroscopy :
    • ¹H/¹³C NMR to verify proton environments and carbon frameworks.
    • IR for functional group identification (e.g., C=O stretch at ~1700 cm⁻¹).
    • High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Cross-validation : Compare density functional theory (DFT) calculations (e.g., bond dissociation energies) with experimental kinetics .
  • Adjust for environmental factors : Account for solvent effects, temperature, and degradation (e.g., organic compound instability over 9-hour experiments, as noted in ) .
  • Replicate under controlled conditions : Use continuous cooling to stabilize reactive intermediates .

Advanced: How can stability under experimental conditions be systematically assessed?

Methodological Answer:

  • Accelerated stability studies :

    • Expose the compound to varying pH (1–13), temperatures (4–60°C), and UV light.
    • Monitor degradation via HPLC or TLC at intervals (e.g., 0, 24, 48h) .
  • Storage recommendations :

    ConditionStability DurationReference
    -20°C, dark, anhydrous>6 months
    Room temperature, 40% humidity≤1 week

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and goggles.
  • Ventilation : Use fume hoods to avoid inhalation (H313 hazard code) .
  • Emergency protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Analog synthesis : Vary substituents on the pyrimidine (e.g., methyl → ethyl) or piperidine (e.g., oxygen → sulfur) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or radioligand binding.
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.